Metoclopramide-d3 N-Oxide is a chemically modified derivative of metoclopramide, a well-known antiemetic agent primarily used to treat nausea and vomiting associated with various medical conditions, including gastroesophageal reflux disease and diabetic gastroparesis. This compound is classified as a small molecule and is recognized for its role as a dopamine D2 receptor antagonist. Metoclopramide-d3 N-Oxide is particularly significant in pharmacological research due to its isotopic labeling, which aids in tracing and understanding metabolic pathways in biological systems.
Metoclopramide-d3 N-Oxide can be synthesized from metoclopramide, which has the chemical formula C₁₄H₂₂ClN₃O₂ and a CAS number of 364-62-5. The d3 designation indicates that the compound contains three deuterium atoms, which are stable isotopes of hydrogen. This labeling is useful in various analytical applications, including pharmacokinetics and drug metabolism studies.
The synthesis of Metoclopramide-d3 N-Oxide typically involves the oxidation of metoclopramide using appropriate oxidizing agents. Common methods include:
The reaction conditions must be carefully controlled to avoid overoxidation or degradation of the product. Reaction temperatures, pH levels, and reaction times are critical parameters that influence yield and purity.
Metoclopramide-d3 N-Oxide retains the core structure of metoclopramide but features an additional oxygen atom bonded to the nitrogen atom of the dimethylamino group. The molecular formula is C₁₄H₂₂ClN₃O₃.
Metoclopramide-d3 N-Oxide can participate in various chemical reactions typical for amine derivatives, including:
The stability of Metoclopramide-d3 N-Oxide allows it to be used in various synthetic pathways without significant decomposition, making it valuable for further chemical modifications.
Metoclopramide-d3 N-Oxide functions primarily as a dopamine D2 receptor antagonist. Its mechanism involves:
Research indicates that metoclopramide also acts as a mixed serotonin receptor antagonist/agonist, enhancing its effectiveness in treating gastrointestinal disorders.
These properties make Metoclopramide-d3 N-Oxide suitable for various laboratory applications.
Metoclopramide-d3 N-Oxide is primarily utilized in pharmacological research due to its isotopic labeling:
Deuterium integration into metoclopramide precedes N-oxidation and targets metabolically stable sites to preserve isotopic integrity. Primary strategies include:
Table 1: Comparison of Deuterium Incorporation Methods
Strategy | Deuterium Position | Isotopic Purity (%) | Key Limitation |
---|---|---|---|
Ru-Catalyzed HIE | β-amino C─H | 95–98 | Requires precious metal catalysts |
B(C₆F₅)₃/Enamine pathway | β-amino C─H | 97–99 | High-temperature sensitivity |
Alkylation with CD₃I | Methoxy group | >99 | Limited to N-demethylated precursors |
N-oxidation of deuterated metoclopramide utilizes oxygen-transfer agents to form the N-oxide bond without deuterium loss. Key pathways include:
Reaction parameters critically influence yield and isotopic purity:
Table 2: Optimization Parameters for N-Oxidation
Parameter | Optimal Value | Effect on Yield/Purity |
---|---|---|
Oxone®:Substrate | 1.3:1 molar ratio | Yield ↑ 25%; avoids overoxidation |
Solvent | CF₃CH₂OH:H₂O (3:1 v/v) | Isotopic purity ↑ 6% |
Reaction Duration | 2 hours (ultrasonication) | Completion ↑ 30% vs. stirring |
pH | 9.9 (carbonate buffer) | Precludes acid-catalyzed H/D exchange |
Two predominant oxidants are evaluated for deuterium stability and scalability:
Byproducts: <3% sulfonate esters detectable via LC-MS.
Peracid/Peroxide Systems:
Table 3: Oxidant Performance Comparison
Oxidant | Yield (%) | Isotopic Purity (%) | Key Drawback |
---|---|---|---|
Oxone® | 94 | 97 | Requires pH buffering |
m-CPBA | 88 | 92 | Acidic byproducts cause deuteration loss |
H₂O₂/Urea (+tungstate) | 75 | 85 | N-demethylation side reactions |
CAS No.: 12063-10-4
CAS No.: 92292-84-7
CAS No.:
CAS No.: 31063-73-7
CAS No.: 1526817-78-6
CAS No.: 37305-51-4